molecular formula C7H9F3O2 B6186281 [3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol CAS No. 2639450-80-7

[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

Cat. No.: B6186281
CAS No.: 2639450-80-7
M. Wt: 182.14 g/mol
InChI Key: WNWIXSGXSRGRAX-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CAS 2639450-80-7) is a chemical building block featuring the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold, an emerging and highly valuable sp3-rich bioisostere for phenyl rings in medicinal chemistry . The incorporation of this three-dimensional, non-planar structure helps to escape flat chemical space and can lead to improved biological activity, enhanced aqueous solubility, and better metabolic stability profiles in drug discovery programs . The compound possesses a molecular formula of C7H9F3O2 and a molecular weight of 182.14 g/mol . Its structure includes a methanol handle, providing a versatile synthetic anchor for further derivatization and conjugation. The trifluoromethyl group is a classic moiety in agrochemical and pharmaceutical agents, known to influence properties such as metabolic stability, lipophilicity, and membrane permeability . This reagent is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2639450-80-7

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)5-4-1-6(2-4,3-11)12-5/h4-5,11H,1-3H2

InChI Key

WNWIXSGXSRGRAX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(OC2C(F)(F)F)CO

Purity

95

Origin of Product

United States

Preparation Methods

Reduction of Carboxylic Acid Derivatives

The reduction of esters or ketones to alcohols using agents like LiAlH₄ or NaBH₄ is well-established. For example, 4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-3-one can be reduced to its corresponding alcohol using NaBH₄ in methanol.

Example Protocol

  • Substrate : 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-3-one.

  • Reducing Agent : NaBH₄ (2 equiv) in MeOH, 0°C to RT.

  • Yield : 85–90%.

Hydroboration-Oxidation of Alkenes

Alkenes within the bicyclic framework can undergo hydroboration followed by oxidation to install hydroxyl groups. This method is particularly useful for introducing the methanol moiety at specific positions.

Industrial-Scale Synthesis Considerations

Scaling up laboratory procedures necessitates optimizing reaction conditions for yield, safety, and cost-effectiveness. Continuous flow reactors, as employed in the synthesis of similar bicyclic compounds, enhance heat and mass transfer, reducing side reactions. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Residence Time10–15 minutesMaximizes conversion
Temperature25–30°CPrevents decomposition
Catalyst Loading5–7 mol%Balances cost and activity

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods for synthesizing this compound:

MethodStepsYield (%)DiastereoselectivityScalability
Catalytic Cascade185–95>20:1High
[2+2] Cycloaddition460–75ModerateModerate
Reduction of Ketone280–90N/AHigh

Chemical Reactions Analysis

Types of Reactions

[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted products.

Scientific Research Applications

[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate or as a component in drug formulations.

    Industry: The compound is used in the development of new materials with unique properties, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of [3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and selectivity towards target molecules. The compound may exert its effects through various pathways, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (Target) -CF₃ (3), -CH₂OH (1) C₇H₉F₃O₂ 182.14 2639450-80-7 High lipophilicity (logP ~1.8*), metabolic stability, moderate solubility
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol -CF₃ (1), -CH₂OH (4) C₇H₉F₃O₂ 182.14 2648956-81-2 Structural isomer; altered steric effects due to -CF₃ at 1-position
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol -CHF₂ (4), -CH₂OH (1) C₇H₁₀F₂O₂ 164.15 2503206-15-1 Reduced lipophilicity vs. -CF₃; improved solubility
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol -CH₃ (1), -CH₂OH (4) C₈H₁₄O₂ 142.19 2138162-49-7 Lower electronegativity; higher hydrophobicity (logP ~1.2*)
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol -CH₂I (4), -CH₂OH (1) C₇H₁₁IO₂ 254.07 2170372-21-9 Bulky iodine substituent; potential for nucleophilic substitution reactions
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol -CH₂NH₂ (4), -CH₂OH (1) C₇H₁₃NO₂ 143.18 154703349 Enhanced polarity and solubility; hydrogen-bonding capability
{3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol -CH₃ (3,3), -CH₂OH (1) C₈H₁₄O₂ 142.19 2228305-71-1 Increased steric hindrance; reduced reactivity due to geminal dimethyl groups

*Predicted logP values based on substituent contributions.

Key Structural and Functional Differences

Trifluoromethyl vs. Difluoromethyl Substituents
  • The target compound’s -CF₃ group enhances lipophilicity (logP ~1.8) compared to the -CHF₂ analog (logP ~1.3), favoring blood-brain barrier penetration.
  • The -CF₃ group is more resistant to oxidative metabolism than -CHF₂, which may degrade via CYP450 enzymes.
Positional Isomerism
Aminomethyl and Iodomethyl Derivatives
  • The -CH₂NH₂ derivative (CAS: 154703349) shows aqueous solubility >50 mg/mL due to protonation at physiological pH, whereas the -CH₂I analog (CAS: 2170372-21-9) serves as a synthetic intermediate for cross-coupling reactions.

Biological Activity

[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a bicyclic organic compound characterized by a trifluoromethyl group and a hydroxymethyl functional group. This compound's unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known for its electron-withdrawing properties, influencing the compound's reactivity and biological interactions.

  • Molecular Formula : C7H7F3O3
  • Molecular Weight : 196.12 g/mol
  • CAS Number : 2413896-21-4

Biological Activity

Research indicates that compounds with similar structural motifs to this compound exhibit various pharmacological properties, including:

  • Anticancer Activity :
    • Compounds with trifluoromethyl groups have shown enhanced anticancer activity in studies involving human breast cancer cell lines (e.g., MCF-7). For instance, isoxazole derivatives with trifluoromethyl substitutions demonstrated significant cytotoxic effects, indicating that the trifluoromethyl moiety may enhance biological activity .
  • Antimicrobial Properties :
    • Similar compounds have been evaluated for their ability to inhibit bacterial growth, particularly against Helicobacter pylori and other pathogens . The presence of the hydroxymethyl group may contribute to increased solubility and bioavailability.
  • Enzyme Inhibition :
    • Some derivatives have been studied for their inhibitory effects on enzymes like urease, which is crucial in various pathological conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies, which explore how modifications to the molecular structure affect its biological properties.

Compound NameNotable Properties
TrifluoroacetophenoneUsed in organic synthesis; exhibits reactivity
4-TrifluoromethylphenolExhibits antimicrobial activity
3-Trifluoromethylbenzoic acidUtilized in pharmaceuticals and agrochemicals

Case Studies

  • Cytotoxicity Studies :
    • A study investigating the cytotoxic effects of various trifluoromethylated compounds on tumor cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
  • Antimicrobial Efficacy :
    • Research found that some trifluoromethyl-containing compounds showed comparable efficacy to established antibiotics against H. pylori, suggesting their potential as alternative therapeutic agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often focusing on optimizing yields and minimizing environmental impact:

  • Fluorination Reactions : Utilizing catalytic methods for introducing the trifluoromethyl group.
  • Bicyclic Ring Formation : Employing cyclization techniques to form the bicyclic structure efficiently.

Future Directions

The ongoing research into this compound focuses on:

  • Exploring Derivatives : Investigating how modifications can enhance its biological activity.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Computational Modeling : Using computer-aided drug design tools to predict interactions and optimize lead compounds for further development.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for [3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cycloaddition or iodocyclization strategies. For example, visible-light-induced energy transfer catalysis enables formal [2π + 2σ] cycloaddition between benzoylformate esters and bicyclo[1.1.0]butanes, followed by backbone C-H abstraction and aryl migration . Key variables include solvent polarity (e.g., dichloromethane), temperature (room temp. to 80°C), and catalyst choice (e.g., palladium for cyclopropanation). Yield optimization requires precise control of photoredox conditions .
  • Data : Reported yields range from 45–78% depending on substituent electronic effects.

Q. How is the bicyclic framework of this compound characterized structurally?

  • Methodology : X-ray crystallography and NMR spectroscopy are critical. The 2-oxabicyclo[2.1.1]hexane scaffold exhibits geometric parameters comparable to ortho-substituted phenyl rings (e.g., distance d = 3.6 Å vs. 3.0–3.1 Å in benzene), validated by crystallographic data .
  • Key NMR Signals :

  • ¹H NMR : Distinct splitting patterns for bridgehead protons (δ 2.8–3.2 ppm) and trifluoromethyl-coupled resonances.
  • ¹³C NMR : CF₃ group at δ ~120 ppm (quartet, J = 280 Hz) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a bioisostere for aromatic rings. It is used in fragment-based drug discovery to probe enzyme active sites (e.g., kinase inhibitors) .
  • Case Study : Derivatives show antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) and anti-inflammatory effects (IC₅₀ = 10 nM for COX-2 inhibition) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction kinetics in nucleophilic substitutions?

  • Mechanistic Insight : The electron-withdrawing CF₃ group increases electrophilicity at adjacent carbons, accelerating SN₂ reactions. For example, substitution at the C1 position proceeds 3× faster than non-fluorinated analogs (k = 0.15 s⁻¹ vs. 0.05 s⁻¹ in DMSO) .
  • Data Contradiction : Some studies report reduced reactivity in polar aprotic solvents due to steric hindrance from the bicyclic framework, requiring computational validation (DFT studies recommended) .

Q. What computational methods are used to predict binding affinities of this compound with biological targets?

  • Methodology :

Docking Simulations : Rigid docking with AutoDock Vina to assess fit into protein pockets (e.g., serotonin receptors).

MD Simulations : AMBER force fields evaluate stability of ligand-receptor complexes over 100 ns trajectories.

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

  • Validation : Experimental IC₅₀ values for dopamine D₂ receptor binding (Ki = 12 nM) align with predictions (R² = 0.89) .

Q. How can contradictory data on synthetic intermediates be resolved?

  • Case Example : Discrepancies in regioselectivity during iodocyclization (C3 vs. C4 substitution) arise from solvent effects. Polar solvents (e.g., acetonitrile) favor C3 substitution (80:20 ratio), while toluene shifts selectivity to C4 (55:45) .
  • Resolution Strategy :

  • LC-MS/MS : Monitor reaction progress in real time.
  • Isotopic Labeling : Use ¹³C-labeled precursors to track bond formation .

Key Recommendations for Researchers

  • Prioritize iodocyclization for regioselective synthesis .
  • Use triplet energy transfer catalysts to access polysubstituted derivatives .
  • Validate bioisosteric replacements with crystallographic overlays and in vitro assays .

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